3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid is an organic compound characterized by the presence of a furan ring, a sulfamoyl group, and an acrylic acid moiety. Its chemical structure allows for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is classified under the category of acrylic acids and sulfonamides, which are known for their diverse biological activities.
3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid belongs to the class of organic compounds known as acrylic acids. It also features a sulfamoyl group, which is a functional group derived from sulfonamides. This classification highlights its potential utility in medicinal chemistry due to the biological activities associated with both acrylic acids and sulfonamides.
The synthesis of 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid typically involves a multi-step process:
The synthesis requires careful control of reaction conditions, including temperature and the use of inert atmospheres to prevent oxidation or other side reactions. The use of catalysts like palladium enhances the efficiency of coupling reactions.
The molecular formula for 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid is C14H13N O5S, with a molecular weight of approximately 307.32 g/mol. The compound features a central acrylic acid structure flanked by a phenyl ring that bears a sulfamoyl substituent derived from furan .
Key structural data includes:
3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid can participate in several chemical reactions:
The oxidation and reduction reactions typically require specific reagents (e.g., potassium permanganate for oxidation) and controlled conditions to ensure selectivity and yield.
The mechanism of action for 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid involves its interaction with specific molecular targets within biological systems. It is believed that the compound can inhibit certain enzymes by binding to their active sites, effectively blocking their activity. The functional groups present—particularly the furan ring and sulfamoyl group—enhance binding affinity and specificity towards these targets .
3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid is typically characterized by:
The compound exhibits several notable chemical properties:
Additional analyses may include spectroscopic methods (NMR, IR) to confirm structure and purity, as well as stability tests under various environmental conditions .
3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid has several scientific uses:
This compound's unique structure and properties make it a valuable candidate for further research and application across various scientific disciplines.
The strategic integration of sulfonamide moieties with heterocyclic frameworks underpins the synthesis of 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid. This compound belongs to a broader class of sulfonamide-linked heterocycles, synthesized via solid-phase combinatorial chemistry. As demonstrated in positional scanning synthetic combinatorial libraries (PS-SCL), resin-bound dipeptides serve as precursors for sulfonyl chloride coupling. Specifically, MBHA resin-bound dipeptides undergo Boc deprotection followed by reaction with sulfonyl chlorides (e.g., furan-2-ylmethanesulfonyl chloride) in anhydrous dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. This yields sulfonamide intermediates, which are subsequently reduced and cyclized to generate diverse scaffolds like thioureas (e.g., 5) or cyclic guanidines (e.g., 6 and 7) [2].
Critical to this approach is the "libraries from libraries" strategy, wherein existing sulfonamide intermediates are chemically diversified. For instance, borane reduction followed by thiocarbonyldiimidazole cyclization converts primary sulfonamides into thiourea-linked heterocycles. This method accommodates three diversity positions (R¹, R², R³), enabling systematic structural variation while maintaining yields of 30–127% and crude purities of 5–99% (Table 1). Such versatility allows rapid exploration of structure-activity relationships in drug discovery contexts, particularly for targets like BACE1 enzymes implicated in Alzheimer’s disease [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1